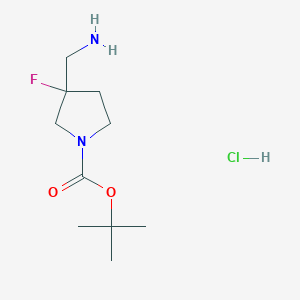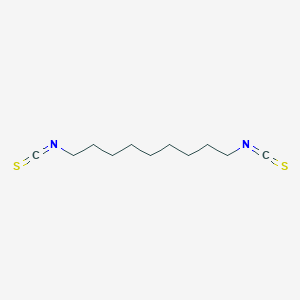
2-Fluorohex-5-en-1-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of amines, such as 2-Fluorohex-5-en-1-amine hydrochloride, can be achieved through various methods. Some of these methods include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Scientific Research Applications
Fluorescence-based Detection and Biomolecule Labeling
- Amine-Reactive Fluorogenic Dyes : A study by Jeon et al. (2020) discusses the use of amine-reactive fluorogenic dyes for detecting amines and labeling biomolecules, highlighting significant changes in emission spectra and intensity upon conjugation. Such dyes offer fast and selective detection capabilities, applicable to food spoilage detection, protein staining, and fluorescent imaging in living cells (Jeon et al., 2020).
Chemical Synthesis and Reactivity
- Fluorogenic Derivatizing Agents : Bernstein et al. (1993) introduced chloroisothiocyanatoquinolines as fluorogenic agents for derivatizing primary and secondary amines, facilitating their fluorescent detection. This method allows for sensitive detection and analysis of amines in complex mixtures (Bernstein et al., 1993).
Analytical Chemistry Applications
- Heterocyclic Hydroxylamine-O-Sulfonates : Sączewski and Korcz (2014) explored the synthesis and reactivity of heterocyclic hydroxylamine-O-sulfonates, which serve as precursors to various heterocyclic compounds. These compounds have potential applications in the synthesis of anticancer, antiviral, and antimicrobial agents, demonstrating the versatility of fluoroamine derivatives in chemical synthesis (Sączewski & Korcz, 2014).
Enamine Chemistry and Solvent Effects
- Solvent Effects on Enamine Formation : Tanaka et al. (2004) studied solvent effects on enamine formation, highlighting the importance of hydrophobic and hydrogen-bond-forming microenvironments. This research provides insights into how enzymes might facilitate enamine chemistry, relevant to biological systems and synthetic applications (Tanaka et al., 2004).
Environmental and Material Science Applications
- CO2 Capture : Lee et al. (2014) reported on a diamine-functionalized metal-organic framework with exceptionally high CO2 capture capabilities from ambient air and flue gas. This research underscores the potential of fluoroamine derivatives in developing materials for environmental applications, particularly in mitigating carbon emissions (Lee et al., 2014).
properties
IUPAC Name |
2-fluorohex-5-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-2-3-4-6(7)5-8;/h2,6H,1,3-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLKQWWLNUQLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorohex-5-en-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride](/img/structure/B1485036.png)



![2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485040.png)




![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)


amine](/img/structure/B1485055.png)
![8-Hydroxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1485056.png)